2-{[7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide - 476481-80-8

2-{[7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide

Catalog Number: EVT-3156900
CAS Number: 476481-80-8
Molecular Formula: C18H21N5O4S
Molecular Weight: 403.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-{[7-(2-Ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide is a synthetically derived organic compound belonging to the class of xanthine derivatives. These compounds are known to exhibit various biological activities and have been explored for their potential applications in medicinal chemistry. This specific compound has demonstrated potential anti-tumor activity. []

Synthesis Analysis

A common approach to synthesizing such compounds involves reacting an 8-mercapto-xanthine derivative with an appropriately substituted anilide. [] The specific reaction conditions and reagents used can vary depending on the desired substituents on the phenyl ring.

Molecular Structure Analysis

This structure has been confirmed using techniques like 1H NMR, high-resolution mass spectrometry, and microanalytical analysis. []

Mechanism of Action

Although the exact mechanism of action of 2-{[7-(2-Ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide has not been explicitly elucidated in the provided abstracts, its antitumor activity is suggested to be related to its ability to inhibit oncogenic tyrosine kinases, particularly bcr/abl. [, ] These enzymes play crucial roles in cell growth and proliferation, and their dysregulation is implicated in various cancers. By blocking the activity of these kinases, this compound might interfere with cancer cell signaling pathways, ultimately inhibiting their growth and survival.

Applications
  • Antitumor Activity: Research has demonstrated that this compound exhibits inhibitory effects against human breast cancer (MCF7) and leukemic cancer (K562) cell lines. [] The study indicates that the position and type of substituent on the phenyl moiety significantly influence the compound's activity. Particularly, the presence of electron-withdrawing groups, such as a nitro group at the para position, enhances its antitumor activity. []

Compound Description: This compound is a selective antagonist radioligand for the adenosine A2A receptor. It exhibits high affinity for the A2A receptor with a Kd of 7.1 +/- 0.91 nM. []

Relevance: While structurally different from 2-{[7-(2-Ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide, both compounds interact with adenosine receptors, highlighting their shared interest in the context of adenosine receptor pharmacology. []

2-[p-(2-[3H]Carboxyethyl)phenethylamino]-5'-N-ethyl- carboxamidoadenosine ([3H]CGS21680)

Compound Description: [3H]CGS21680 serves as a radioligand agonist for the adenosine A2A receptor, often used in research to study this receptor subtype. []

Relevance: Similar to 2-{[7-(2-Ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide, this compound targets adenosine receptors. Exploring diverse ligands for these receptors is crucial for understanding their pharmacological profiles and potential therapeutic applications. []

2-(3,4-Dimethoxyphenyl)-N-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]acetamide (29b, MRE2028F20)

Compound Description: This molecule acts as a potent and selective antagonist for the A2B adenosine receptor. It exhibits a Ki value of 38 nM for the human A2B receptor and displays significant selectivity against other adenosine receptor subtypes. []

Relevance: Both 2-(3,4-Dimethoxyphenyl)-N-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]acetamide and 2-{[7-(2-Ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide share a core structure consisting of a xanthine (purine-2,6-dione) moiety. The presence of this shared scaffold, often associated with adenosine receptor activity, suggests potential similarities in their binding modes and pharmacological effects. []

N-Benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (62b, MRE2029F20)

Compound Description: This compound demonstrates high affinity for the A2B adenosine receptor (Ki = 5.5 nM) and exceptional selectivity against other adenosine receptor subtypes. []

Relevance: Similar to 2-{[7-(2-Ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide, this compound also contains a substituted xanthine core structure, which is a key pharmacophore for adenosine receptor binding. This structural similarity suggests a potential overlap in their binding sites and mechanisms of action. []

N-(3,4-Dimethoxyphenyl)-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (72b, MRE2030F20)

Compound Description: This derivative exhibits a Ki value of 12 nM for the A2B receptor and demonstrates excellent selectivity against other adenosine receptor subtypes. It effectively antagonizes the stimulatory effect of NECA at A2B receptors with an IC50 of 46 nM. []

Relevance: This compound shares a common structural motif with 2-{[7-(2-Ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide, particularly the xanthine core and the presence of an acetamide side chain. The similarities in their structures suggest they might target similar binding pockets within the adenosine receptors, influencing their pharmacological properties. []

2-Methyl-2-[(1,3-Diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N- substituted arylacetamides

Compound Description: This series of compounds exhibit antitumor activity, potentially due to their inhibitory effects on oncogenic tyrosine kinases, including bcr/abl. These molecules displayed varying levels of antitumor activity against MCF7 (breast cancer) and K562 (leukemia) cell lines. [, ]

Relevance: The 2-Methyl-2-[(1,3-Diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N- substituted arylacetamides series and 2-{[7-(2-Ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide both belong to the class of 8-sulfanyl-xanthine derivatives. The shared presence of the sulfanyl-xanthine core structure suggests potential similarities in their binding affinities and pharmacological profiles. [, ]

3',9'-Dibenzyl-6'-selenoxo-3',4',9',10'-tetrahydro-2'H-spiro[cyclohexane-1,12'-[1,3,5,9]tetraaza[7,11]-methano[1,3,5]triazino[1,2-a][1,5]diazocine]-7',11'(6'H,8'H)-dicarbonitrile (Compound 1)

Compound Description: This compound demonstrates promising weight-loss properties in a rat model of diet-induced obesity. Administration of this compound led to significant weight reduction in rats fed a high-fat diet. []

Relevance: While structurally distinct from 2-{[7-(2-Ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide, both compounds are being investigated for their potential therapeutic applications in metabolic disorders. This highlights a shared research interest in their pharmacological profiles, despite the structural differences. []

4-(2-Chlorophenyl)-2-({[3-methyl-2,6-dioxo-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (Compound 2)

Compound Description: This compound exhibits potential for weight loss treatment, showing promising results in a rat model of diet-induced obesity. []

Relevance: Although structurally different from 2-{[7-(2-Ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide, both are being investigated for their potential in treating metabolic disorders, reflecting a shared research interest in their pharmacological actions. []

Compound Description: This compound is a key synthetic intermediate used in the construction of penta- and hexacyclic heterocyclic systems. These systems are often found in biologically active compounds, making this compound a valuable tool in medicinal chemistry. []

Relevance: While 8-Chloromethyl-3-methyl-7-(2-oxo-2-phenylethyl)xanthene is a synthetic intermediate and not directly comparable to 2-{[7-(2-Ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide, both are involved in research related to heterocyclic compounds with potential biological activities. This highlights a common interest in exploring diverse heterocyclic scaffolds for medicinal chemistry purposes. []

C-11, a 3-methyl-1H-purine-2,6-dione derivative

Compound Description: This compound is under investigation for its potential anti-obesity properties. Researchers have identified and characterized its in vivo metabolites to understand its metabolic fate and potential pharmacological effects. []

Relevance: Both C-11 and 2-{[7-(2-Ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide belong to the class of 3-methyl-1H-purine-2,6-dione derivatives. This structural similarity suggests they might share similar metabolic pathways and potentially exhibit overlapping pharmacological effects related to their shared core structure. []

Properties

CAS Number

476481-80-8

Product Name

2-{[7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide

IUPAC Name

2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanyl-N-phenylacetamide

Molecular Formula

C18H21N5O4S

Molecular Weight

403.46

InChI

InChI=1S/C18H21N5O4S/c1-3-27-10-9-23-14-15(22(2)17(26)21-16(14)25)20-18(23)28-11-13(24)19-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3,(H,19,24)(H,21,25,26)

InChI Key

RUKAUPMKGAOXSG-UHFFFAOYSA-N

SMILES

CCOCCN1C2=C(N=C1SCC(=O)NC3=CC=CC=C3)N(C(=O)NC2=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.